![molecular formula C24H20ClN3O3S B236843 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as GSK-3 inhibitor, as it inhibits the activity of glycogen synthase kinase-3 (GSK-3) enzyme. GSK-3 is involved in various cellular processes, including cell differentiation, proliferation, and survival. Inhibition of GSK-3 has been linked to potential therapeutic benefits in various diseases, including Alzheimer's disease, diabetes, and cancer.
Mechanism of Action
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide inhibits the activity of GSK-3 enzyme by binding to its active site. GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell survival. Inhibition of GSK-3 can lead to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been linked to cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce insulin resistance in diabetic animals, and inhibit tumor growth in cancer models. However, the exact mechanisms underlying these effects are not fully understood, and further research is needed to elucidate these mechanisms.
Advantages and Limitations for Lab Experiments
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. Its ability to selectively inhibit GSK-3 activity makes it a valuable tool for studying the role of GSK-3 in various diseases. However, its complex synthesis process and potential toxicity limit its use in large-scale experiments.
Future Directions
There are several future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide. One direction is to further elucidate the mechanisms underlying its therapeutic effects in various diseases. Another direction is to develop more efficient and scalable synthesis methods for industrial production. Additionally, research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide involves several steps, including the synthesis of intermediate compounds and their subsequent reactions. The synthesis process is complex and involves the use of hazardous chemicals, making it challenging to scale up for industrial production.
Scientific Research Applications
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of GSK-3 enzyme, which has been linked to various diseases. Research has shown that inhibition of GSK-3 can improve cognitive function in Alzheimer's disease, reduce insulin resistance in diabetes, and inhibit tumor growth in cancer.
properties
Molecular Formula |
C24H20ClN3O3S |
|---|---|
Molecular Weight |
466 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c25-18-15-17(26-23(29)21-14-16-4-1-2-5-20(16)31-21)7-8-19(18)27-9-11-28(12-10-27)24(30)22-6-3-13-32-22/h1-8,13-15H,9-12H2,(H,26,29) |
InChI Key |
RSUHTTOEGMXVCK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl)C(=O)C5=CC=CS5 |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)
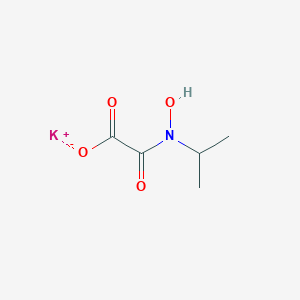
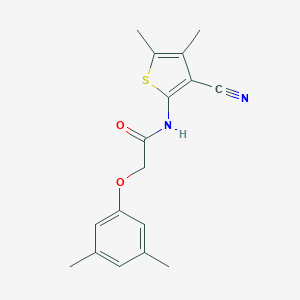
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)
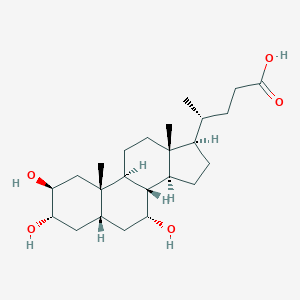
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)
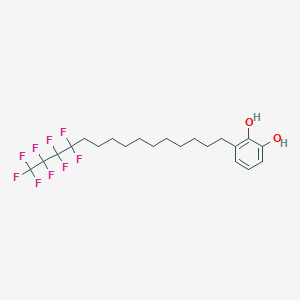
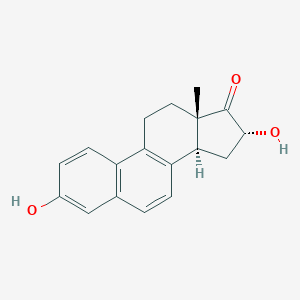
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)